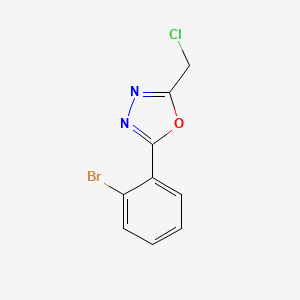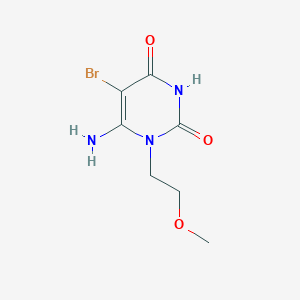
1-Amino-3-phenoxypropan-2-ol hydrochloride
Übersicht
Beschreibung
1-Amino-3-phenoxypropan-2-ol hydrochloride (APPH) is an organic compound that has been used in various scientific research applications. It is a derivative of phenoxypropanol and is used as a reagent, catalyst, and as a building block for synthesizing other compounds. APPH has been used in a variety of biochemical and physiological studies, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Uterine Relaxant Activity
1-Amino-3-phenoxypropan-2-ol hydrochloride derivatives have been synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro activity in relaxing the rat uterus and significantly delayed labor onset in pregnant rats. Their cyclic AMP releasing potential was higher than the reference drug, isoxsuprine hydrochloride, with minimal cardiac stimulant potential, indicating their potential as safer alternatives in managing preterm labor (Viswanathan & Chaudhari, 2006).
Antibacterial and Antioxidant Properties
A variety of hydrochlorides of 1-amino-3-phenoxypropan-2-ol derivatives have shown moderate antibacterial activities and high antioxidant properties. Some specific derivatives exhibit moderate antibacterial activity, while others demonstrate significant antioxidant activity, highlighting their potential as bioactive compounds in pharmaceutical research (Gasparyan et al., 2011).
Membrane Stabilizing Effect
Studies have revealed that hydrochlorides of 1-amino-3-phenoxypropan-2-ol and its derivatives exhibit membrane-stabilizing effects. Despite lacking significant antioxidant properties, these compounds show a pronounced anti-hemolytic effect, suggesting their potential in protecting cell membranes from oxidative stress (Malakyan et al., 2010).
Antimalarial Activity
Derivatives of 1-amino-3-phenoxypropan-2-ol have been evaluated for antimalarial activity. Some compounds synthesized showed moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as antimalarial agents (D’hooghe et al., 2011).
Antitumor Activity
Tertiary aminoalkanol hydrochlorides, including 1-amino-3-phenoxypropan-2-ol derivatives, have been synthesized and tested for antitumor activity. Some of these compounds displayed promising results, indicating their potential use in cancer therapy (Isakhanyan et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 1-Amino-3-phenoxypropan-2-ol hydrochloride is the bacterial cell membrane . It has been shown to be effective against both Gram-negative and Gram-positive pathogens .
Mode of Action
This compound interacts with its targets by causing extensive membrane damage . This compound rapidly impairs the bacterial outer and inner membranes , leading to cell death.
Result of Action
The result of the action of this compound is the efficient killing of bacterial cells, including persister cells that are tolerant to antibiotics . This compound has been shown to potentiate antibiotic activity in several in vitro and in vivo infection models .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNVEWPVBNLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369357 | |
| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4287-20-1 | |
| Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)







![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)


